molecular formula C11H8ClNOS B1614150 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine CAS No. 884504-82-9

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine

Cat. No. B1614150
CAS RN: 884504-82-9
M. Wt: 237.71 g/mol
InChI Key: LCCFGZGCRKBNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine is a chemical compound with the molecular formula C11H8ClNOS . It is used in various applications, including as a pesticide intermediate .


Synthesis Analysis

The synthesis of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine has been reported in several ways. One method involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent, in the presence of a diluent and a reaction auxiliary, at a temperature between 0°C and 200°C . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine consists of a pyridine ring substituted with a chlorine atom and a 3-Methyl-2-Thenoyl group . The average mass of the molecule is 237.705 Da .

Scientific Research Applications

Agrochemical Industry

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests. The introduction of trifluoromethylpyridines (TFMP) derivatives, which share a similar pyridine structure, has significantly impacted the agrochemical market, with more than 20 new TFMP-containing agrochemicals acquiring ISO common names .

Pharmaceutical Applications

In the pharmaceutical sector, several TFMP derivatives, which are structurally related to 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine , have been granted market approval. These compounds are used in both human and veterinary medicine, with many candidates currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these molecules .

Synthesis of Fluorinated Compounds

The compound’s derivatives play a crucial role in the development of fluorinated organic chemicals, which are increasingly important in scientific research. The presence of fluorine in organic compounds affects their biological activities and physical properties, making them valuable in various fields .

Green Chemistry

The related pyridine derivatives are synthesized using greener chemistry approaches, such as continuous flow methods. These methods offer advantages over conventional batch processes, including shorter reaction times, increased safety, and reduced waste. The flow synthesis of 2-methylpyridines, for example, is a more environmentally friendly alternative that provides high selectivity and yield .

Pesticide Intermediates

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine: is also used as an intermediate in the synthesis of pesticides. Its structural analog, 2-Chloro-5-methylpyridine, is reported to be synthesized by various methods for this purpose .

Synthesis of Neonicotinoid Compounds

This compound can be utilized for creating new neonicotinoid compounds, which are a class of neuro-active insecticides modeled after nicotine. They are used to control a wide variety of insects and protect agricultural crops .

Chemical Research and Development

The compound serves as a building block in the synthesis of a diverse range of chemical products. Its derivatives are valuable in the production of fine chemicals, polymers, and other industrial materials .

Veterinary Products

Derivatives of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine are used in the creation of veterinary products. The TFMP moiety, in particular, has been incorporated into two veterinary products that have received market approval .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-4-5-15-11(7)10(14)8-2-3-9(12)13-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCFGZGCRKBNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641787
Record name (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine

CAS RN

884504-82-9
Record name (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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